4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole
Overview
Description
The compound “4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group and a 4-trifluoromethoxybenzyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrazole ring and the two substituent groups. The 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group would add steric bulk to the molecule, potentially influencing its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the substituent groups. The pyrazole ring is aromatic and thus relatively stable, but it can participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, and the nature of its substituent groups would influence properties such as its solubility, melting point, and boiling point .Scientific Research Applications
Structural and Molecular Analysis
Synthesis and Characterization : Studies have synthesized variants of this compound, confirming their structures through spectroscopy (FT-IR, 1H NMR, 13C NMR, MS) and single-crystal X-ray diffraction. Such analyses are essential for understanding the molecular composition and properties of these compounds (Liao, Liu, Wang, & Zhou, 2022).
Density Functional Theory (DFT) Studies : DFT calculations have been performed to analyze the molecular structure of these compounds, providing insights into their electronic properties and potential reactivity (Yang, Huang, Chen, Chen, Gao, Chai, & Zhao, 2021).
Synthesis and Applications in Organic Chemistry
Intermediate in Biologically Active Compounds : Some derivatives of this compound have been identified as intermediates in the synthesis of biologically active molecules, indicating their potential utility in pharmaceutical research (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Suzuki-Miyaura Cross-Coupling : These compounds have been utilized in Suzuki-Miyaura cross-coupling reactions, a widely used method in organic chemistry for creating carbon-carbon bonds, essential for constructing complex organic molecules (Rheault, Donaldson, & Cheung, 2009).
Advancements in Material Science
Luminescent Properties : Research into fluorene copolymers bearing these compounds has revealed their potential in developing materials with unique luminescent properties, which could have applications in optoelectronics and sensor technologies (Cheon, Joo, Kim, Jin, Shin, & Kim, 2005).
Semiconducting Polymers : The compound has been used as a precursor in the synthesis of high-performance semiconducting polymers, indicating its role in the development of advanced electronic materials (Kawashima, Miyazaki, Shimawaki, Inoue, Mori, Takemura, Osaka, & Takimiya, 2013).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BF3N2O3/c1-15(2)16(3,4)26-18(25-15)13-9-22-23(11-13)10-12-5-7-14(8-6-12)24-17(19,20)21/h5-9,11H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKMBPZXIVHLOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC=C(C=C3)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BF3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701115158 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379615-57-2 | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1379615-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[[4-(trifluoromethoxy)phenyl]methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701115158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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